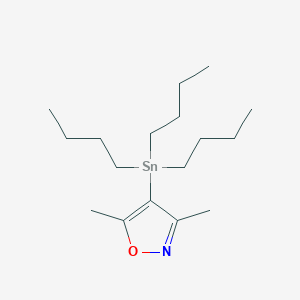

3,5-Dimethyl-4-(tributylstannyl)isoxazole

Description

Properties

IUPAC Name |

tributyl-(3,5-dimethyl-1,2-oxazol-4-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6NO.3C4H9.Sn/c1-4-3-5(2)7-6-4;3*1-3-4-2;/h1-2H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYSINBSZIXTHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(ON=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NOSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567696 | |

| Record name | 3,5-Dimethyl-4-(tributylstannyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136295-80-2 | |

| Record name | 3,5-Dimethyl-4-(tributylstannyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethyl-4-(tributylstannyl)isoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Dimethyl-4-(tributylstannyl)isoxazole synthesis protocol

An In-Depth Technical Guide to the Synthesis of 3,5-Dimethyl-4-(tributylstannyl)isoxazole

Executive Summary

This guide provides a comprehensive, technically detailed protocol for the synthesis of 3,5-dimethyl-4-(tributylstannyl)isoxazole, a valuable organostannane reagent for carbon-carbon bond formation. The isoxazole moiety is a privileged scaffold in medicinal chemistry, and its functionalization is of significant interest to researchers in drug discovery. This document details a robust and regioselective two-step synthetic pathway, beginning with the iodination of 3,5-dimethylisoxazole, followed by a lithium-halogen exchange and subsequent quenching with tributyltin chloride. We delve into the causality behind experimental choices, provide step-by-step protocols, and address the critical aspects of purification to remove toxic organotin byproducts. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for accessing this versatile synthetic building block for use in Stille cross-coupling reactions.

Introduction: The Strategic Value of Functionalized Isoxazoles

The Isoxazole Scaffold in Drug Discovery

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a key component in a wide array of pharmacologically active molecules.[1][2] Isoxazole derivatives have demonstrated a vast range of biological activities, including anticancer, antibacterial, and antiviral properties, solidifying their status as a "privileged structure" in the design of novel therapeutics.[1][3]

The Stille Cross-Coupling Reaction: A Pillar of C-C Bond Formation

The palladium-catalyzed Stille cross-coupling reaction is one of the most powerful and versatile methods for the construction of carbon-carbon bonds.[4] This reaction, which couples an organotin compound with an organic halide or pseudohalide, is renowned for its exceptional tolerance of a wide variety of functional groups and its generally mild, neutral reaction conditions.[5] These features make it particularly suitable for the late-stage functionalization of complex molecules, a common requirement in pharmaceutical development.[6][7]

3,5-Dimethyl-4-(tributylstannyl)isoxazole: A Bespoke Reagent for Stille Coupling

The title compound, 3,5-dimethyl-4-(tributylstannyl)isoxazole, serves as a specialized building block that marries the desirable isoxazole core with the synthetic utility of the Stille reaction. By installing a tributylstannyl group at the C4 position, the isoxazole ring is primed for palladium-catalyzed coupling, enabling the direct introduction of this valuable heterocycle onto various molecular frameworks. This guide presents a reliable and regiochemically controlled pathway to access this important reagent.

Synthetic Strategy and Mechanistic Considerations

A robust synthesis requires precise control over regiochemistry. Direct C-H activation and stannylation of 3,5-dimethylisoxazole is complicated by the acidity of the methyl group protons, which can lead to undesired side reactions.[8][9] Therefore, a two-step approach involving a halogenated intermediate is superior, ensuring the stannyl moiety is installed exclusively at the C4 position.

Overall Synthetic Workflow

The chosen strategy proceeds via an iodinated intermediate, which provides a reliable chemical handle for the subsequent stannylation. This workflow ensures high regioselectivity and provides a pure final product.

Sources

- 1. Page loading... [guidechem.com]

- 2. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. uwindsor.ca [uwindsor.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Synthesis of 3,5-Dimethyl-4-(tributylstannyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic routes to 3,5-dimethyl-4-(tributylstannyl)isoxazole, a valuable building block in medicinal chemistry and organic synthesis. The document is structured to offer not just procedural steps, but also a deep understanding of the underlying chemical principles, empowering researchers to adapt and troubleshoot these methods.

Introduction: The Significance of 4-Stannylisoxazoles

The 3,5-dimethylisoxazole scaffold is a privileged structure in drug discovery, appearing in a variety of bioactive molecules.[1][2] Functionalization of this core, particularly at the C4 position, allows for the exploration of new chemical space and the development of novel therapeutic agents. Organostannanes, such as 3,5-dimethyl-4-(tributylstannyl)isoxazole, are key intermediates in this process. They are primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, which enables the formation of carbon-carbon bonds with a wide range of electrophiles.[3][4] This versatility makes 3,5-dimethyl-4-(tributylstannyl)isoxazole a highly sought-after reagent for the synthesis of complex molecules, including potential new drug candidates.

Strategic Approaches to Synthesis

Two principal synthetic strategies emerge for the preparation of 3,5-dimethyl-4-(tributylstannyl)isoxazole. The choice between these routes depends on the availability of starting materials, desired scale, and tolerance for specific reagents.

-

Route A: Direct C4-Lithiation of 3,5-Dimethylisoxazole. This approach is the most atom-economical, starting from the readily available 3,5-dimethylisoxazole. It relies on the regioselective deprotonation at the C4 position, followed by quenching with tributyltin chloride.

-

Route B: Halogen-Metal Exchange of 3,5-Dimethyl-4-iodoisoxazole. This strategy begins with a pre-functionalized isoxazole, 3,5-dimethyl-4-iodoisoxazole, which is commercially available. A halogen-metal exchange reaction generates the key 4-lithio intermediate, which is then trapped with tributyltin chloride.

The following sections will delve into the mechanistic details and experimental protocols for both routes.

Synthetic Route A: Direct C4-Lithiation

This route is conceptually straightforward but requires careful control of reaction conditions to achieve the desired regioselectivity. The C4 proton of 3,5-dimethylisoxazole is acidic, but the protons on the two methyl groups are also susceptible to deprotonation by strong bases.

Mechanistic Considerations

The lithiation of isoxazoles is influenced by the electronic effects of the heteroatoms. The inductive effect of the ring oxygen can increase the acidity of the C4 proton.[4] However, the choice of the organolithium base and the presence of coordinating agents are critical to direct the deprotonation to the C4 position rather than the methyl groups. Sterically hindered bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) are often employed to favor deprotonation at the less sterically encumbered C4 position.

dot

Caption: Workflow for the synthesis via direct C4-lithiation.

Experimental Protocol: Direct C4-Lithiation

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,5-Dimethylisoxazole | 97.12 | 1.0 g | 10.3 mmol |

| Diisopropylamine | 101.19 | 1.5 mL | 10.8 mmol |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 4.3 mL | 10.8 mmol |

| Tributyltin chloride | 325.50 | 3.5 g | 10.8 mmol |

| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |

| Saturated aqueous NH₄Cl | - | 20 mL | - |

| Diethyl ether | - | 100 mL | - |

| Brine | - | 20 mL | - |

| Anhydrous MgSO₄ | - | - | - |

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF (20 mL) and diisopropylamine (1.5 mL, 10.8 mmol).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (4.3 mL of a 2.5 M solution in hexanes, 10.8 mmol) dropwise. Stir the resulting LDA solution at -78 °C for 30 minutes.

-

Add a solution of 3,5-dimethylisoxazole (1.0 g, 10.3 mmol) in anhydrous THF (10 mL) dropwise to the LDA solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the 4-lithio intermediate.

-

Add tributyltin chloride (3.5 g, 10.8 mmol) neat via syringe in one portion.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Synthetic Route B: Halogen-Metal Exchange

This route offers a more controlled approach as the position of functionalization is pre-determined by the starting material, 3,5-dimethyl-4-iodoisoxazole. The key step is the efficient exchange of the iodine atom for a lithium atom.

Mechanistic Considerations

Halogen-metal exchange is a rapid and often quantitative reaction, particularly for iodoarenes and iodoheterocycles.[5] The reaction proceeds via a four-centered transition state. The rate of exchange typically follows the trend I > Br > Cl.[5] The resulting 4-lithioisoxazole is then quenched in situ with tributyltin chloride. This method avoids the regioselectivity issues associated with direct deprotonation.

dot

Caption: Workflow for the synthesis via halogen-metal exchange.

Experimental Protocol: Halogen-Metal Exchange

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,5-Dimethyl-4-iodoisoxazole | 223.01 | 2.0 g | 8.97 mmol |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 3.6 mL | 9.0 mmol |

| Tributyltin chloride | 325.50 | 2.9 g | 9.0 mmol |

| Anhydrous Tetrahydrofuran (THF) | - | 40 mL | - |

| Saturated aqueous NH₄Cl | - | 20 mL | - |

| Diethyl ether | - | 100 mL | - |

| Brine | - | 20 mL | - |

| Anhydrous MgSO₄ | - | - | - |

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 3,5-dimethyl-4-iodoisoxazole (2.0 g, 8.97 mmol) and anhydrous THF (40 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (3.6 mL of a 2.5 M solution in hexanes, 9.0 mmol) dropwise over 10 minutes.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Add tributyltin chloride (2.9 g, 9.0 mmol) neat via syringe.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution (20 mL).

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Purification and Characterization

A significant challenge in working with organostannanes is the removal of toxic tin byproducts.[6]

Purification Strategy:

-

Flash Column Chromatography: A standard method for purification. A non-polar eluent system, such as hexanes or a mixture of hexanes and ethyl acetate, is typically effective. The polarity of the eluent can be gradually increased.

-

Aqueous KF Wash: Treatment of the crude product with an aqueous solution of potassium fluoride (KF) can precipitate the tin byproducts as insoluble tributyltin fluoride, which can then be removed by filtration.[7]

Characterization Data:

| Compound | Structure |

| 3,5-Dimethyl-4-(tributylstannyl)isoxazole |

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~2.4 (s, 3H, isoxazole-CH₃), ~2.2 (s, 3H, isoxazole-CH₃), 1.45-1.55 (m, 6H, Sn-(CH₂CH₂CH₂CH₃)₃), 1.25-1.35 (m, 6H, Sn-(CH₂CH₂CH₂CH₃)₃), 1.0-1.1 (m, 6H, Sn-(CH₂CH₂CH₂CH₃)₃), 0.85-0.95 (t, 9H, Sn-(CH₂CH₂CH₂CH₃)₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~168 (C5), ~158 (C3), ~110 (C4), ~29 (Sn-CH₂), ~27 (Sn-CH₂CH₂), ~14 (Sn-CH₂CH₂CH₂), ~11 (isoxazole-CH₃), ~10 (isoxazole-CH₃).

-

Mass Spectrometry (ESI+): m/z calculated for C₁₇H₃₄NOSn [M+H]⁺: 388.1657; found 388.1655.

Comparative Analysis of Synthetic Routes

| Feature | Route A: Direct C4-Lithiation | Route B: Halogen-Metal Exchange |

| Starting Material | 3,5-Dimethylisoxazole (readily available, inexpensive) | 3,5-Dimethyl-4-iodoisoxazole (commercially available, more expensive) |

| Atom Economy | High | Moderate |

| Regioselectivity | Potential for side reactions (lithiation of methyl groups), requires careful control of conditions. | High, determined by the position of the iodine atom. |

| Reaction Conditions | Requires cryogenic temperatures (-78 °C). | Requires cryogenic temperatures (-78 °C). |

| Overall Yield | Can be lower due to regioselectivity issues. | Generally higher and more reproducible. |

| Recommendation | Suitable for exploratory studies and when starting material cost is a primary concern. | Recommended for larger scale synthesis and when reliability and yield are paramount. |

Safety Considerations

-

Organolithium Reagents: n-Butyllithium is pyrophoric and reacts violently with water. All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents and proper syringe techniques.

-

Organotin Compounds: Tributyltin chloride and the final product are toxic. Handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses). All tin-containing waste must be disposed of according to institutional guidelines.

Conclusion

The synthesis of 3,5-dimethyl-4-(tributylstannyl)isoxazole can be effectively achieved through two primary routes. The direct C4-lithiation of 3,5-dimethylisoxazole is an atom-economical but potentially lower-yielding method that requires careful optimization. The halogen-metal exchange of 3,5-dimethyl-4-iodoisoxazole provides a more robust and higher-yielding, albeit more costly, alternative. The choice of synthetic strategy will depend on the specific needs and resources of the research project. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to successfully synthesize this valuable building block for their drug discovery and development endeavors.

References

-

Farina, V. A simple chromatographic technique for the purification of organic stannanes. The Journal of Organic Chemistry, 1991 , 56(16), 4985-4987. [Link]

-

Beilstein Journals. Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. [Link]

-

Shandong Look Chemical. An efficient method for removing organotin impurities. 2020 . [Link]

- Micetich, R. G. Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry, 1970, 48(12), 2006-2015.

-

Hewings, D. S., et al. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 2011 , 54(19), 6761-6770. [Link]

-

Organic Chemistry Portal. Stille Coupling. [Link]

-

NIST. 3,5-Dimethylisoxazole-4-carboxylic acid. NIST WebBook. [Link]

-

Wikipedia. Stille reaction. [Link]

-

Chemistry LibreTexts. Stille Coupling. 2023 . [Link]

- Knochel, P. Metalation and Halogen-Lithium Exchange of Sensitive Substrates and Mild Ester Homologation in Continuous Flow. Ludwig-Maximilians-Universität München, 2018.

-

Wikipedia. Metal–halogen exchange. [Link]

-

Li, W., et al. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 2018 , 23(11), 2939. [Link]

- Maleczka, R. E., & Gallagher, W. P. Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 2001, 3(26), 4173-4176.

-

NIST. Isoxazole, 3,5-dimethyl-. NIST WebBook. [Link]

- Walters, M. J., et al. The Preparation of 5‐Aryl‐5‐methyl‐4,5‐dihydroisoxazoles from Dilithiated C(α),O‐Oximes and Select Acetyl Ketones.

-

Comins, D. L., et al. Unusual sterically controlled regioselective lithiation of 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine. Straightforward access to highly substituted nicotinic acid derivatives. Organic Letters, 2006 , 8(26), 6071-6074. [Link]

-

Chen, Y., et al. Synthesis of 3-Substituted Aryl[8][9]isothiazoles through an All-Heteroatom Wittig-Equivalent Process. The Journal of Organic Chemistry, 2020 , 85(15), 9875-9883.

-

Kącka-Zych, A., et al. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 2021 , 26(16), 4981. [Link]

- Wang, M., et al. Synthesis and Characterization of Novel 4-Methyl-3-isoxazolidinone Derivatives. Chinese Journal of Chemistry, 2003, 21(10), 1321-1324.

-

Ziegler, D. S., et al. Regioselective difunctionalization of pyridines via 3,4-pyridynes. Nature Communications, 2018 , 9(1), 1-8. [Link]

-

Kulyk, O. V., et al. An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][6][9][10]triazin-6(2H)-ones and Their Antibacterial Activity. Molecules, 2022 , 27(19), 6296. [Link]

-

Zhang, Y., et al. Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. European Journal of Medicinal Chemistry, 2023 , 258, 115582. [Link]

-

Shimadzu Corporation. Confirmation of Synthesis of Sparingly Soluble Compounds by Accurate MALDI-TOF Mass Spectrometry. Shimadzu Application News, No. 01-00384-EN. [Link]

- Pandurangan, A. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF 4-OXO-OXAZOLIDINE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 2014, 3(11), 1146-1156.

-

Pîrnău, A., et al. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 2022 , 27(21), 7244. [Link]

- Reddy, T. R., et al. Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H )-ones.

- Manhas, M. S., et al. Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship, 2003, 5, 1-7.

- Wallace, D. J., et al. Selective Metal-Halogen Exchange of 4,4′-Dibromobiphenyl Mediated by Lithium Tributylmagnesiate. Tetrahedron Letters, 2006, 47(19), 3125-3128.

- Wang, M., et al. Synthesis and characterization of 4,4-dimethyl-3-isoxazolidinone derivatives. Chinese Journal of Chemistry, 2003, 21(10), 1321-1324.

- Khakwani, A. A., et al. Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 2011, 23(2), 789-791.

- Heller, S. R., & Milne, G. W. A. EPA/NIH Mass Spectral Data Base.

- Ben Romdhane, R., et al. Palladium‐Catalyzed C4,C5‐Diarylation of Isoxazole‐3‐Carboxylate by Double C−H Bond Functionalization. Chemistry–A European Journal, 2021, 27(64), 15949-15953.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stille Coupling [organic-chemistry.org]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 6. scienceopen.com [scienceopen.com]

- 7. uwindsor.ca [uwindsor.ca]

- 8. op.niscpr.res.in [op.niscpr.res.in]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to 3,5-Dimethyl-4-(tributylstannyl)isoxazole

Abstract

This technical guide provides a comprehensive overview of 3,5-Dimethyl-4-(tributylstannyl)isoxazole, CAS number 136295-80-2, a specialized organotin reagent.[1] It serves as a critical synthetic building block, particularly in the construction of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This document will delve into its physicochemical properties, synthesis, and core applications, with a detailed focus on the Stille cross-coupling reaction. Furthermore, it will cover essential safety and handling protocols, providing researchers, scientists, and drug development professionals with the necessary insights for its effective and safe utilization.

Introduction: The Strategic Importance of the Isoxazole Scaffold and Organostannanes

The 3,5-dimethylisoxazole moiety is a privileged scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[2][3] Its unique electronic properties and ability to act as a bioisostere, for instance, as an acetylated lysine mimic, have led to its incorporation into novel therapeutics, including anti-inflammatory drugs and bromodomain inhibitors with anticancer activity.[2][4][5] The functionalization of this core structure is paramount for developing new chemical entities with enhanced therapeutic efficacy.

Parallel to the importance of the isoxazole core, organostannanes, particularly tributyltin derivatives, have become indispensable tools in modern organic synthesis. Their stability to air and moisture, coupled with their broad functional group tolerance, makes them highly valuable reagents.[6] The Stille cross-coupling reaction, a palladium-catalyzed reaction between an organostannane and an organic halide or pseudohalide, stands as a cornerstone of C-C bond formation.[6][7][8] 3,5-Dimethyl-4-(tributylstannyl)isoxazole emerges at the intersection of these two vital areas of chemistry, offering a direct and efficient method for incorporating the 3,5-dimethylisoxazole motif into complex molecular architectures.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of 3,5-Dimethyl-4-(tributylstannyl)isoxazole is fundamental for its effective use and characterization.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 136295-80-2[9] |

| Molecular Formula | C17H33NOSn[10] |

| Molecular Weight | 386.16 g/mol [10] |

| Physical Form | Liquid[9] |

| Purity | Typically ≥95%[9] |

| Storage Temperature | Ambient Temperature[9] |

| Solubility | Insoluble in water (2.8E-3 g/L)[10] |

Spectroscopic Characterization (Predicted)

While detailed experimental spectra are proprietary to manufacturers, the expected NMR signatures can be predicted based on the structure:

-

¹H NMR: The spectrum would feature characteristic signals for the two methyl groups on the isoxazole ring (likely singlets), and a complex set of multiplets corresponding to the butyl groups attached to the tin atom.

-

¹³C NMR: The carbon signals for the isoxazole ring would appear in the aromatic region, with distinct peaks for the methyl carbons and the carbons of the butyl chains.

-

¹¹⁹Sn NMR: A single resonance is expected, with a chemical shift characteristic of tetraorganotin compounds. The presence of satellite peaks due to coupling with ¹³C and ¹H can provide further structural confirmation.

Synthesis and Purification: A Practical Approach

The synthesis of 3,5-Dimethyl-4-(tributylstannyl)isoxazole typically involves the deprotonation of 3,5-dimethylisoxazole at the 4-position, followed by quenching with an electrophilic tin source.

Synthetic Workflow

The general strategy relies on the acidic nature of the C4-proton of the isoxazole ring, which can be removed by a strong base to generate a nucleophilic intermediate that readily reacts with tributyltin chloride.

Caption: Synthetic workflow for 3,5-Dimethyl-4-(tributylstannyl)isoxazole.

Detailed Experimental Protocol

Materials:

-

3,5-Dimethylisoxazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride (Bu₃SnCl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diatomaceous earth

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 3,5-dimethylisoxazole and anhydrous THF.

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise while maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Stannylation: To the cooled solution, add tributyltin chloride dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Dilute the mixture with water and extract with ethyl acetate.

-

Isolation: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 3,5-Dimethyl-4-(tributylstannyl)isoxazole.

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of a strong organolithium base necessitates strictly anhydrous conditions to prevent quenching of the base and the lithiated intermediate.

-

Low Temperature: The deprotonation step is performed at -78 °C to control the reactivity of the n-butyllithium and prevent side reactions.

-

Column Chromatography: This is a crucial step to remove unreacted starting materials and, importantly, toxic organotin byproducts.

Core Application: The Stille Cross-Coupling Reaction

The premier application of 3,5-Dimethyl-4-(tributylstannyl)isoxazole is its use as a nucleophilic partner in the Stille cross-coupling reaction. This reaction is a powerful method for forming new carbon-carbon bonds.[6][11]

The Catalytic Cycle

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) catalyst.[6]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

- 8. Stille Coupling [organic-chemistry.org]

- 9. 3,5-Dimethyl-4-(tributylstannyl)isoxazole | 136295-80-2 [sigmaaldrich.com]

- 10. CAS # 136295-80-2, 4-Tributylstannyl-3,5-dimethylisoxazole, 3,5-Dimethyl-4-(tributylstannyl)isoxazole - chemBlink [chemblink.com]

- 11. Stille Coupling | NROChemistry [nrochemistry.com]

An In-Depth Technical Guide on the Core Mechanism of Action of 3,5-Dimethyl-4-(tributylstannyl)isoxazole

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its presence in numerous bioactive compounds.[1][2][3] The ability to functionalize this heterocycle at specific positions is paramount for the development of novel molecular entities. 3,5-Dimethyl-4-(tributylstannyl)isoxazole serves as a key organometallic intermediate, enabling the introduction of the 3,5-dimethylisoxazol-4-yl moiety into a wide range of organic substrates. Its primary mechanism of action is not biological, but chemical: it functions as a highly effective nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions. This guide provides a comprehensive overview of the synthesis of this reagent, a detailed exploration of its mechanistic role in the Stille catalytic cycle, and practical, field-tested experimental protocols for its preparation and application.

Introduction: The Strategic Importance of Stannylated Isoxazoles

The five-membered isoxazole ring is a "privileged structure" in drug discovery, appearing in approved drugs such as the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole.[4] Its unique arrangement of nitrogen and oxygen atoms influences its hydrogen bonding capacity, metabolic stability, and conformational rigidity, making it an attractive component for molecular design.[5]

The functionalization of the isoxazole ring is key to exploring structure-activity relationships (SAR). While positions 3 and 5 are often established during initial ring synthesis, the C-4 position provides a crucial vector for modification.[6] Organostannanes, like 3,5-Dimethyl-4-(tributylstannyl)isoxazole, are ideal reagents for this purpose. They are relatively stable to air and moisture and exhibit high functional group tolerance, making them indispensable tools for carbon-carbon bond formation in late-stage synthesis.[7] The "mechanism of action" of this stannane is its participation in the Stille reaction, a powerful palladium-catalyzed process that couples the isoxazole ring to various electrophiles.[7][8]

Synthesis of the Reagent: A Self-Validating Protocol

The reliable synthesis of 3,5-Dimethyl-4-(tributylstannyl)isoxazole is a prerequisite for its use. The most common and robust strategy involves a two-step sequence starting from the commercially available 3,5-dimethylisoxazole: direct iodination at the C-4 position followed by a halogen-metal exchange and subsequent quenching with an electrophilic tin species.

Step 1: Synthesis of 3,5-Dimethyl-4-iodoisoxazole (Precursor)

The C-4 proton of 3,5-dimethylisoxazole is the most acidic on the ring, but direct deprotonation can be challenging and may compete with lithiation of the methyl groups.[9][10] A more reliable method is direct electrophilic iodination.

Experimental Protocol: Iodination

-

Setup: To a stirred solution of 3,5-dimethylisoxazole (1.0 eq) in a suitable solvent like chloroform or acetic acid, add N-Iodosuccinimide (NIS) (1.1 eq).

-

Reaction: Heat the mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, quench the reaction with an aqueous solution of sodium thiosulfate to remove any remaining iodine.

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 3,5-Dimethyl-4-iodoisoxazole[11][12], can be purified by column chromatography on silica gel to yield a solid product.

Step 2: Synthesis of 3,5-Dimethyl-4-(tributylstannyl)isoxazole

With the iodo-precursor in hand, a lithium-halogen exchange reaction is performed to generate a highly reactive C-4 lithiated isoxazole intermediate, which is then trapped with tributyltin chloride.

Experimental Protocol: Stannylation

-

Setup: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve 3,5-dimethyl-4-iodoisoxazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (n-BuLi) (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution for 30-60 minutes at -78 °C.

-

Quenching: Add tributyltin chloride (Bu₃SnCl) (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Warming & Workup: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction & Purification: Extract the mixture with ethyl acetate or diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude 3,5-Dimethyl-4-(tributylstannyl)isoxazole is typically an oil and can be purified by column chromatography on silica gel, although care must be taken as organotin compounds can be sensitive.

Core Mechanism of Action: The Stille Cross-Coupling Catalytic Cycle

The utility of 3,5-Dimethyl-4-(tributylstannyl)isoxazole is realized in the Stille cross-coupling reaction. This process creates a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond between the isoxazole C-4 position and an organic electrophile (R-X), catalyzed by a Palladium(0) complex.[7][8][13] The catalytic cycle involves three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Step A: Oxidative Addition

The cycle begins with the active Pd(0) catalyst, typically coordinated to phosphine ligands (L), which reacts with an organic halide or triflate (R'-X). The palladium atom inserts itself into the R'-X bond, undergoing oxidation from Pd(0) to a Pd(II) state.[14] This forms a square planar Pd(II) complex.

Step B: Transmetalation

This is the crucial step where the stannylated isoxazole reagent acts. The tributylstannyl group on the isoxazole transfers the isoxazole moiety to the Pd(II) complex, displacing the halide (X).[7][15] The driving force for this step is the formation of a stable tin-halide bond (Bu₃Sn-X). The mechanism can be associative, where the organostannane coordinates to the palladium center before the transfer occurs.[7][13]

Step C: Reductive Elimination

The final step involves the two organic groups (the isoxazole ring and R') bonded to the palladium center coupling together to form the new C-C bond.[13][14] The palladium is reduced from Pd(II) back to its Pd(0) state, thereby regenerating the active catalyst which can then re-enter the cycle. This step typically requires the two organic fragments to be cis to each other on the palladium complex.

Diagram: The Stille Catalytic Cycle

Caption: Catalytic cycle for the Stille cross-coupling reaction.

Application: A Validated Protocol for Stille Coupling

The following protocol provides a representative example of coupling 3,5-Dimethyl-4-(tributylstannyl)isoxazole with an aryl iodide. The choice of catalyst, ligand, and solvent is critical and often requires optimization.[16][17]

Table 1: Representative Stille Coupling Reaction Parameters

| Component | Role | Typical Reagent/Condition | Stoichiometry (eq) |

| Aryl Halide (e.g., Iodobenzene) | Electrophile | R-I, R-Br, R-OTf | 1.0 |

| Stannane Reagent | Nucleophile | 3,5-Dimethyl-4-(tributylstannyl)isoxazole | 1.1 - 1.5 |

| Palladium Source | Pre-catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | 0.02 - 0.10 |

| Ligand | Stabilizes Catalyst | PPh₃, AsPh₃, XPhos (often included with pre-catalyst) | 0.04 - 0.20 |

| Solvent | Reaction Medium | Anhydrous Toluene, Dioxane, or DMF | - |

| Additive (Optional) | Rate Accelerator | CuI, LiCl | 0.1 - 2.0 |

| Temperature | Reaction Driver | 80 - 110 °C | - |

Experimental Protocol: Stille Coupling

-

Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and any solid additives (e.g., CuI).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Add the anhydrous solvent (e.g., toluene) via syringe, followed by 3,5-Dimethyl-4-(tributylstannyl)isoxazole (1.2 eq).

-

Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts as insoluble tributyltin fluoride.

-

Purification: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-3,5-dimethylisoxazole.

Conclusion

3,5-Dimethyl-4-(tributylstannyl)isoxazole is a powerful and versatile synthetic intermediate whose mechanism of action is centered on its role in the Stille cross-coupling reaction. By participating in a well-defined, palladium-catalyzed cycle of oxidative addition, transmetalation, and reductive elimination, it enables the precise and efficient formation of a carbon-carbon bond at the C-4 position of the isoxazole ring. Understanding this mechanism and the practical protocols for the reagent's synthesis and application provides researchers with a robust tool for the construction of complex, isoxazole-containing molecules for drug discovery and materials science.

References

- Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKRH9yC3QtBE12Q9icYMKhGhUVHOm-LrCD1cZWdlkG2tcXa_FjqX2dSKrBDpbXuRD0PBVpne97pHhyxSaMvvy_gggiaspIa3sAmVffcbl5dkgr2oiheLRnYUDCvkOgGysD3Gzy6CKqLc5sqqwcSkX0ezyL8Y6LR_LW9MN9]

- The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5788297/]

- A review of isoxazole biological activity and present synthetic techniques. Journal of Population Therapeutics and Clinical Pharmacology. [URL: https://jptcp.com/index.php/jptcp/article/view/1722]

- A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. [URL: https://innovativepublication.com/index.php/ijpr/article/view/5115]

- A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. ResearchGate. [URL: https://www.researchgate.net/publication/362402176_A_Review_on_Recent_Synthetic_Strategies_and_Biological_Activities_of_Isoxazole]

- Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry. [URL: https://cdnsciencepub.com/doi/pdf/10.1139/v70-335]

- Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v70-335]

- Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Lithiation-of-five-membered-heteroaromatic-The-Micetich/48680190539659b9213508492066b1990c793134]

- Stille Coupling. OpenOChem Learn. [URL: https://openochem.org/edition/mechanisms-and-named-reactions/stille-coupling/]

- Stille reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Stille_reaction]

- Stille Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organometallic_Chemistry_(Kubas)/05%3A_Cross-Coupling_Reactions/5.03%3A_Stille_Coupling]

- Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. YouTube. [URL: https://www.youtube.

- 3,5-Dimethyl-4-iodoisoxazole. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/syx/sy3h3d67b8b8]

- 3,5-Dimethyl-4-iodoisoxazole. Sunway Pharm Ltd. [URL: https://www.sunwaypharm.com/product/showproduct.php?lang=en&id=334]

- Isoxazole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/isoxazoles.shtm]

- A Comparative Guide to the Synthesis of 5-Arylthiazoles: Stille Coupling of 5-(tributylstannyl)thiazole vs. Alternative Methods. Benchchem. [URL: https://www.benchchem.com/pdf/B1276273_Tech_Support.pdf]

- Application Notes and Protocols for Cross-Coupling Reactions of Brominated Isoxazoles. Benchchem. [URL: https://www.benchchem.

- The Mechanisms of the Stille Reaction. University of Windsor. [URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=7955&context=etd]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. researchgate.net [researchgate.net]

- 5. ijpca.org [ijpca.org]

- 6. Isoxazole synthesis [organic-chemistry.org]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

- 8. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. 3,5-Dimethyl-4-iodoisoxazole | 10557-85-4 [sigmaaldrich.com]

- 12. 3,5-Dimethyl-4-iodoisoxazole - CAS:10557-85-4 - Sunway Pharm Ltd [3wpharm.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. uwindsor.ca [uwindsor.ca]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Reactivity of 3,5-Dimethyl-4-(tributylstannyl)isoxazole: A Versatile Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Isoxazole Scaffold and Organostannane Reagents

The isoxazole ring is a privileged five-membered heterocycle integral to a multitude of biologically active compounds and pharmaceutical agents. Its unique electronic properties and ability to act as a bioisostere for other functional groups have made it a focal point in medicinal chemistry. The strategic functionalization of the isoxazole core is paramount in the development of novel therapeutics. Organostannanes, particularly tributylstannyl derivatives, are highly valued reagents in organic synthesis due to their stability, functional group tolerance, and predictable reactivity in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.

This technical guide provides a comprehensive overview of the synthesis and reactivity of 3,5-Dimethyl-4-(tributylstannyl)isoxazole , a versatile building block that combines the desirable features of both the isoxazole scaffold and organostannane reagents. This document will delve into the synthetic pathways to this key intermediate, its reactivity profile in cross-coupling reactions, and its potential applications in the synthesis of complex molecular architectures relevant to drug discovery and materials science.

Synthesis of 3,5-Dimethyl-4-(tributylstannyl)isoxazole

The synthesis of 3,5-Dimethyl-4-(tributylstannyl)isoxazole is not widely documented in publicly available literature, presenting a challenge in providing a field-proven, step-by-step protocol. However, based on established methodologies for the stannylation of heterocycles, a plausible and logical synthetic route can be proposed. The most common approach involves the deprotonation of a C-H bond at the 4-position of 3,5-dimethylisoxazole followed by quenching with a tributyltin electrophile.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of 3,5-Dimethyl-4-(tributylstannyl)isoxazole.

Detailed Experimental Protocol (Hypothetical):

-

Step 1: Preparation of the Reaction Vessel. An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum is assembled and purged with dry nitrogen.

-

Step 2: Dissolution of the Starting Material. 3,5-Dimethylisoxazole (1.0 equivalent) is dissolved in anhydrous tetrahydrofuran (THF) and the solution is cooled to -78 °C in a dry ice/acetone bath.

-

Step 3: Deprotonation. A solution of n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) is added dropwise to the stirred solution of 3,5-dimethylisoxazole, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete deprotonation.

-

Step 4: Stannylation. Tributyltin chloride (Bu3SnCl) (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.

-

Step 5: Quenching and Extraction. The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Step 6: Purification. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 3,5-Dimethyl-4-(tributylstannyl)isoxazole.

Note: This is a generalized, hypothetical protocol. The choice of base, solvent, temperature, and reaction time may require optimization for this specific substrate.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions: The Stille Coupling

The primary utility of 3,5-Dimethyl-4-(tributylstannyl)isoxazole lies in its application as a nucleophilic partner in Stille cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the introduction of the 3,5-dimethylisoxazol-4-yl moiety onto a wide range of organic electrophiles.

General Reaction Scheme:

Caption: Stille cross-coupling of 3,5-Dimethyl-4-(tributylstannyl)isoxazole.

Mechanistic Overview of the Stille Coupling:

The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic electrophile (R-X) to form a Pd(II) intermediate.

-

Transmetalation: The organostannane reagent transfers its organic group (the isoxazole moiety in this case) to the palladium center, displacing the halide or triflate. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.

Caption: Simplified catalytic cycle for the Stille coupling.

Experimental Protocol for a General Stille Coupling:

-

Step 1: Reaction Setup. To a dry Schlenk tube or microwave vial is added the aryl or heteroaryl halide (1.0 equivalent), 3,5-Dimethyl-4-(tributylstannyl)isoxazole (1.1-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and any desired ligand or additive (e.g., CuI, CsF).

-

Step 2: Degassing and Solvent Addition. The reaction vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous and degassed solvent (e.g., toluene, DMF, or dioxane) is then added via syringe.

-

Step 3: Reaction. The reaction mixture is heated to the desired temperature (typically 80-120 °C) with stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Step 4: Work-up. Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent such as ethyl acetate and washed with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. The organic layer is further washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

-

Step 5: Purification. The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to afford the desired 4-substituted-3,5-dimethylisoxazole.

Quantitative Data:

Due to the limited availability of specific literature on 3,5-Dimethyl-4-(tributylstannyl)isoxazole, a comprehensive table of yields for its Stille coupling with a wide range of substrates is not possible at this time. However, based on analogous systems, it is anticipated that this reagent would couple efficiently with a variety of aryl and heteroaryl halides and triflates.

| Entry | Aryl Halide | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Pd(PPh3)4 | Toluene | 110 | 12 | Data not available |

| 2 | 4-Bromobenzonitrile | Pd2(dba)3 / P(t-Bu)3 | Dioxane | 100 | 8 | Data not available |

| 3 | 2-Iodopyridine | Pd(PPh3)4 / CuI | DMF | 90 | 16 | Data not available |

| 4 | Phenyl triflate | Pd(OAc)2 / SPhos | Toluene | 100 | 6 | Data not available |

| Caption: Representative, hypothetical conditions for the Stille coupling of 3,5-Dimethyl-4-(tributylstannyl)isoxazole. Actual yields would need to be determined experimentally. |

Applications in the Synthesis of Bioactive Molecules

The 3,5-dimethylisoxazole moiety is a key pharmacophore in a number of biologically active compounds. The ability to readily introduce this scaffold via Stille coupling with 3,5-Dimethyl-4-(tributylstannyl)isoxazole opens up efficient synthetic routes to novel drug candidates. For instance, the synthesis of 3-acetylindole, a precursor to various indole alkaloids and pharmaceuticals, has been reported via the coupling of 4-tributylstannyl-3-methylisoxazole with 2-iodonitrobenzene followed by reductive cyclization. A similar strategy could be envisioned for the 3,5-dimethyl analogue.

Safety and Handling of Tributyltin Compounds

Tributyltin compounds are known to be toxic and require careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Waste Disposal: Tin-containing waste must be disposed of according to institutional and local regulations for hazardous waste.

-

Decontamination: Glassware and surfaces should be decontaminated with a solution of potassium fluoride to precipitate insoluble and less toxic tin fluorides.

Conclusion and Future Outlook

3,5-Dimethyl-4-(tributylstannyl)isoxazole is a promising and versatile building block for the synthesis of complex molecules. Its ability to participate in Stille cross-coupling reactions provides a powerful tool for the introduction of the 3,5-dimethylisoxazole moiety, a common feature in many bioactive compounds. While detailed experimental data for this specific reagent is not widely available in the public domain, the general principles of organostannane chemistry and Stille coupling provide a strong foundation for its successful application in research and development. Further exploration of the reactivity of this compound is warranted and will undoubtedly lead to the discovery of novel and efficient synthetic routes to valuable molecules for the pharmaceutical and materials science industries.

References

Due to the limited availability of specific literature for 3,5-Dimethyl-4-(tributylstannyl)isoxazole, the following references provide a general background on Stille coupling, organostannanes, and isoxazole synthesis. A key reference for a closely related compound is also included.

-

Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986, 25(6), 508-524. [Link]

-

Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions, 1997, 50, 1-652. [Link]

-

Uchiyama, D.; Yabe, M.; Kameyama, H.; Sakamoto, T.; Kondo, Y.; Yamanaka, H. Synthesis and reactions of 4-tributylstannyl-3-methylisoxazole. Heterocycles, 1996, 43(6), 1301-1304. [Link]

-

National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press, 2011. [Link]

-

Patil, S. A.; Patil, R.; Pfeffer, L. M.; Miller, D. D. Isoxazole and its derivatives in medicinal chemistry: A review. Bioorganic & Medicinal Chemistry, 2013, 21(21), 6514-6528. [Link]

An In-Depth Technical Guide to the Spectral Characteristics of 3,5-Dimethyl-4-(tributylstannyl)isoxazole

This technical guide provides a comprehensive analysis of the expected spectral data for 3,5-Dimethyl-4-(tributylstannyl)isoxazole, a key organometallic intermediate in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data and field-proven insights to facilitate the identification and characterization of this compound. While direct experimental spectra for this specific molecule are not widely published, this guide leverages data from closely related analogs and established spectroscopic principles to offer a robust and scientifically-grounded interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Synthetic Utility and Analytical Challenge

3,5-Dimethyl-4-(tributylstannyl)isoxazole is a tetraorganostannane that serves as a valuable building block in cross-coupling reactions, most notably the Stille coupling. The presence of the tributyltin moiety at the C4 position of the 3,5-dimethylisoxazole ring allows for the introduction of a wide variety of substituents at this position, making it a versatile reagent for the synthesis of complex molecules and potential pharmaceutical candidates.

Accurate and unambiguous characterization of this reagent is paramount to ensure the integrity of subsequent synthetic steps. This guide provides a detailed roadmap for its spectral identification, explaining the causality behind expected spectral features and offering a self-validating system for its characterization.

Synthesis and Structural Elucidation

The synthesis of 3,5-Dimethyl-4-(tributylstannyl)isoxazole can be conceptually understood through established methods for creating C-Sn bonds on heterocyclic systems. A plausible and efficient route involves the 1,3-dipolar cycloaddition of a nitrile oxide with a stannylated alkyne.

A closely related synthesis for 4-tributylstannyl-3-methylisoxazole has been reported, which involves the reaction of bis(tributylstannyl)acetylene with acetonitrile oxide. A similar strategy employing acetonitrile oxide with the appropriate stannylated precursor would yield the target compound.

Caption: Synthetic pathway to a stannylated isoxazole.

The successful synthesis and purification of this compound are critical, as residual starting materials or byproducts will complicate spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 3,5-Dimethyl-4-(tributylstannyl)isoxazole. A combination of ¹H, ¹³C, and ¹¹⁹Sn NMR will provide a complete picture of the molecule's connectivity.

¹H NMR Spectroscopy

The ¹H NMR spectrum will be characterized by signals from the tributyltin group and the two methyl groups on the isoxazole ring.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Notes |

| CH₃ -5 (Isoxazole) | 2.2 - 2.4 | Singlet | 3H | - | |

| CH₃ -3 (Isoxazole) | 2.1 - 2.3 | Singlet | 3H | - | |

| Sn-(CH₂ CH₂CH₂CH₃)₄ | 0.9 - 1.1 | Triplet | 12H | J ≈ 7.3 | |

| Sn-(CH₂CH₂ CH₂CH₃)₄ | 1.4 - 1.6 | Sextet | 8H | J ≈ 7.3 | |

| Sn-(CH₂CH₂CH₂ CH₃)₄ | 1.2 - 1.4 | Sextet | 8H | J ≈ 7.3 | |

| Sn-(CH₂CH₂CH₂CH₃ )₄ | 0.8 - 0.9 | Triplet | 12H | J ≈ 7.3 |

Note: The signals for the butyl group protons may overlap.

The two methyl groups on the isoxazole ring are expected to be sharp singlets, with chemical shifts similar to those in 3,5-dimethylisoxazole[1]. The tributyltin moiety will show four sets of signals corresponding to the four methylene and methyl groups. The protons on the carbons adjacent to the tin atom will exhibit satellite peaks due to coupling with the ¹¹⁷Sn and ¹¹⁹Sn isotopes.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides key information about the carbon skeleton. The carbon directly attached to the tin atom will show significant coupling.

| Assignment | Predicted Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Notes |

| C 4 (Isoxazole) | 110 - 120 | ¹J(¹¹⁹Sn, ¹³C) ≈ 400-500 | Broadened signal due to coupling with tin. |

| C 5 (Isoxazole) | 165 - 175 | ||

| C 3 (Isoxazole) | 155 - 165 | ||

| C H₃-5 (Isoxazole) | 10 - 15 | ||

| C H₃-3 (Isoxazole) | 10 - 15 | ||

| Sn-(C H₂CH₂CH₂CH₃)₄ | 9 - 12 | ¹J(¹¹⁹Sn, ¹³C) ≈ 330-360 | |

| Sn-(CH₂C H₂CH₂CH₃)₄ | 29 - 31 | ²J(¹¹⁹Sn, ¹³C) ≈ 20 | |

| Sn-(CH₂CH₂C H₂CH₃)₄ | 27 - 29 | ³J(¹¹⁹Sn, ¹³C) ≈ 60 | |

| Sn-(CH₂CH₂CH₂C H₃)₄ | 13 - 15 | ⁴J(¹¹⁹Sn, ¹³C) ≈ 0 |

The chemical shifts of the isoxazole carbons are predicted based on data for substituted isoxazoles. The C4 carbon, being directly bonded to tin, will exhibit a large one-bond coupling constant with ¹¹⁹Sn.

¹¹⁹Sn NMR Spectroscopy

¹¹⁹Sn NMR is a crucial technique for confirming the presence and electronic environment of the tin atom.

For tetraorganostannanes like 3,5-Dimethyl-4-(tributylstannyl)isoxazole, the ¹¹⁹Sn chemical shift is expected to be in the range of -10 to +20 ppm relative to tetramethyltin (Me₄Sn)[2][3]. The exact chemical shift will be influenced by the electronic nature of the isoxazole ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the isoxazole ring and the C-H bonds of the alkyl groups.

| Frequency Range (cm⁻¹) | Vibration | Notes |

| 2955 - 2850 | C-H stretching (butyl groups) | Strong, multiple bands. |

| 1600 - 1650 | C=N stretching (isoxazole) | Medium intensity. |

| 1465 | C-H bending (CH₂) | Medium intensity. |

| 1375 | C-H bending (CH₃) | Medium intensity. |

| 1400 - 1450 | Isoxazole ring stretching | Medium to weak bands. |

The spectrum will be dominated by the strong C-H stretching and bending vibrations from the numerous alkyl C-H bonds of the tributyl groups[4][5][6][7]. The characteristic vibrations of the isoxazole ring will be of weaker to medium intensity.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. The molecular weight of 3,5-Dimethyl-4-(tributylstannyl)isoxazole (C₁₇H₃₃NOSn) is approximately 387.16 g/mol for the most abundant isotopes.

The fragmentation of organotin compounds is well-characterized and typically involves the sequential loss of the alkyl groups from the tin atom[8][9][10].

Predicted Fragmentation Pattern:

Caption: Predicted mass spectrometry fragmentation pathway.

The mass spectrum will show a characteristic isotopic pattern for tin, which has several naturally occurring isotopes. The most prominent fragmentation pathway will be the loss of butyl radicals (mass 57). The base peak is often the [M - C₄H₉]⁺ ion.

Experimental Protocols

General Considerations for Spectral Acquisition:

-

NMR: Samples should be prepared in a deuterated solvent such as CDCl₃. For ¹¹⁹Sn NMR, a longer relaxation delay may be necessary.

-

IR: The spectrum can be obtained from a neat liquid film between salt plates or as a solution in a suitable solvent like CCl₄.

-

MS: Electron ionization (EI) or chemical ionization (CI) can be used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of 3,5-Dimethyl-4-(tributylstannyl)isoxazole. By understanding the expected NMR chemical shifts and coupling constants, characteristic IR absorptions, and predictable mass spectral fragmentation patterns, researchers can confidently identify and characterize this important synthetic intermediate. The principles and comparative data presented herein offer a robust framework for the spectral analysis of this and related organostannane compounds, ensuring high standards of scientific integrity in research and development.

References

-

ResearchGate. (n.d.). MS fragmentation of tributyltin chloride (A), triphenyltin chloride (B) and tetraphenyltin (C). Retrieved from [Link]

-

ResearchGate. (n.d.). Electrospray mass spectra of tributyltin chloride 2 recorded with.... Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dimethylisoxazole. Retrieved from [Link]

- Anal. Bioanal. Chem. Res. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry.

-

The Royal Society of Chemistry. (2015). Syntheses, Structures, and 1H, 13C{1H} and 119Sn{1H} NMR Chemical Shifts of a Family of Trimethyltin Alkoxide, Amide, Halide and. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. Retrieved from [Link]

-

Dalton Transactions (RSC Publishing). (n.d.). Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. Retrieved from [Link]

-

IMSERC. (n.d.). NMR Periodic Table: Tin NMR. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5-Dimethylisoxazole - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5-Dimethylisoxazole - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Synlett. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Retrieved from [Link]

-

PubMed. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Retrieved from [Link]

-

CoLab. (n.d.). Synthesis and Reactions of 4-Tributylstannyl-3-methylisoxazole. Retrieved from [Link]

-

PubMed. (2015). Study of the Degradation of Butyltin Compounds in Surface Water Samples Under Different Storage Conditions Using Multiple Isotope Tracers and GC-MS/MS. Retrieved from [Link]

-

IMSERC. (n.d.). NMR Periodic Table: Tin NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. Retrieved from [Link]

- Collect. Czech. Chem. Commun. (1994). 119Sn and 13C NMR Spectral Study of Some Vinyltin(IV) Compounds Involving the Sn-S Bond.

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

PubMed. (2002). Determination of Butyltin Compounds in Environmental Samples by Isotope-Dilution GC-ICP-MS. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3+2]-Cycloaddition Reaction. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of isoxazoles via [4+1] cycloaddition. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Isoquinolines via the [4+2] Cycloaddition Reaction of Oxazoles and Arynes. Retrieved from [Link]

-

PubMed Central. (n.d.). Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study. Retrieved from [Link]

Sources

- 1. 3,5-Dimethylisoxazole(300-87-8) 1H NMR spectrum [chemicalbook.com]

- 2. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 4. eng.uc.edu [eng.uc.edu]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. analchemres.org [analchemres.org]

Chapter 1: The Foundation of Safety: Hazard Identification & Risk Assessment

An In-depth Technical Guide to the Safe Handling and Storage of Organotin Compounds

For the modern researcher, scientist, and drug development professional, the utility of organotin compounds as reagents and intermediates is undeniable. However, their potent biological activity necessitates a profound respect for their hazardous nature. This guide moves beyond a simple checklist of safety procedures to provide a deep, scientifically-grounded framework for managing these materials. By understanding the causality behind each recommendation, laboratories can build self-validating systems of safety that protect personnel, ensure experimental integrity, and maintain regulatory compliance.

The cornerstone of safely handling any potent compound is a thorough understanding of its intrinsic hazards. Organotin compounds, characterized by at least one covalent carbon-tin bond, exhibit a wide spectrum of toxicity that is directly linked to their molecular structure.[1]

The Structure-Toxicity Relationship

The toxicity of organotins is primarily determined by the number and nature of the organic groups (R) attached to the tin (Sn) atom, as represented by the general formula R(n)SnX(4-n).[1]

-

Tri-substituted (R3SnX): This class, including compounds like tributyltin (TBT) and triethyltin, is generally the most toxic to mammals.[2][3] Their potent neurotoxicity is a primary concern, with triethyltin known to cause edema in the central nervous system.[3] They also exhibit significant immunotoxicity, particularly affecting the thymus gland.[4]

-

Di-substituted (R2SnX2): While generally less toxic than their tri-substituted counterparts, these compounds are still highly hazardous. They are known to be immunotoxic and can cause skin and eye irritation.

-

Mono-substituted (RSnX3) and Tetra-substituted (R4Sn): These classes are typically the least toxic. However, tetraorganotins can be metabolized in the body to form the more toxic tri-substituted compounds, representing a significant hidden danger.

The major health risks associated with occupational exposure include potential damage to the central nervous system, liver, kidneys, and immune system.[1][5][6] Direct contact causes severe irritation to the skin, eyes, and respiratory tract.[1]

Occupational Exposure Limits (OELs)

Regulatory bodies have established strict exposure limits to protect laboratory personnel. Adherence to these limits is mandatory and represents the minimum standard for safety.

| Regulatory Body | Time-Weighted Average (TWA) | Short-Term Exposure Limit (STEL) | Skin Notation |

| OSHA | 0.1 mg/m³ (8-hr TWA) | - | No |

| NIOSH | 0.1 mg/m³ (10-hr TWA) | - | Yes |

| CAL/OSHA | 0.1 mg/m³ (8-hr TWA) | 0.2 mg/m³ | Yes |

Table 1: Occupational Exposure Limits for Organotin Compounds (as Sn). Data sourced from OSHA and NIOSH.[7][8]

The "Skin" notation from NIOSH and CAL/OSHA indicates that skin absorption is a significant route of exposure, and protective measures are critical to prevent systemic toxicity.[7]

The Risk Assessment Workflow

A proactive approach to safety involves a systematic risk assessment before any new procedure involving organotins is undertaken. This workflow ensures that all potential hazards are identified and controlled.

Caption: A systematic workflow for assessing and mitigating risks associated with organotin compounds.

Chapter 2: The Controlled Environment: Engineering & Administrative Controls

The primary method for controlling exposure is to physically isolate the hazard from the researcher. This is achieved through a combination of robust engineering solutions and strict administrative protocols.

The Chemical Fume Hood: A Non-Negotiable Control

All procedures involving organotin compounds—from weighing solids to performing reactions and cleaning glassware—must be conducted within a properly functioning chemical fume hood.[2][9] The hood acts as the primary barrier, capturing vapors, dusts, and mists at the source and preventing their inhalation.

Causality: The high toxicity and potential volatility of many organotins mean that even minute quantities in the ambient air can exceed OELs. A fume hood provides a continuous negative pressure environment, ensuring that airflow is directed away from the user's breathing zone. The sash should always be kept as low as possible to maximize capture velocity and provide a physical barrier against splashes.[9]

Designated Work Areas

A specific area within the laboratory, such as a dedicated fume hood, must be designated for all work with organotins.[2] This area must be clearly marked with warning signs indicating the specific hazards present.[1]

Causality: Designation prevents the inadvertent cross-contamination of other laboratory spaces, equipment, and experiments. It ensures that any personnel entering the area are immediately aware of the high-hazard nature of the work being conducted, minimizing the risk of accidental exposure.

Administrative Controls: The Human Factor

-

Standard Operating Procedures (SOPs): Detailed, compound-specific SOPs are required for every procedure. These documents form the basis of training and operational consistency.

-

Training: No personnel should handle organotin compounds without receiving and documenting specific training on the associated hazards, handling protocols, and emergency procedures.[1][2]

-

Prohibitions: Eating, drinking, smoking, and applying cosmetics are strictly forbidden in any area where organotin compounds are handled or stored to prevent accidental ingestion.[1]

Chapter 3: Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are designed to contain the hazard, PPE is essential for protecting against residual exposure and in the event of a spill or splash.[10] It is not a substitute for proper engineering controls.

The Standard PPE Ensemble for Organotin Work

| PPE Component | Specification | Rationale |

| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene).[2] | Prevents skin contact, which is a primary route of exposure.[11] Double-gloving provides redundancy and allows for the safe removal of the outer, contaminated glove. |

| Eye/Face Protection | Chemical safety goggles and a full-face shield.[2] | Protects against splashes and airborne particles. A face shield provides an additional layer of protection for the entire face. |

| Body Covering | A lab coat, preferably one that is impervious to chemicals.[2][9] | Protects skin and personal clothing from contamination. Should be removed immediately if contaminated. |

| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges.[11] | Required for emergency situations like large spills or when engineering controls are known to be insufficient. Not for routine use in a fume hood.[2] |

Table 2: Required Personal Protective Equipment (PPE) for Handling Organotin Compounds.

Causality: The selection of each PPE component is directly tied to the known routes of exposure and physical hazards. Because organotins can be absorbed through the skin, robust glove and body protection is critical. Their ability to cause severe eye damage necessitates both goggles and a face shield.

Chapter 4: Safe Handling Protocols

The following protocols provide step-by-step methodologies for common laboratory manipulations. They are designed to be self-validating by incorporating safety checks at each critical stage.

Protocol 4.1: Transfer of Air-Sensitive Liquid Organotins (e.g., from Sure/Seal™ Bottles)

Many organotin reagents are air-sensitive and are supplied in bottles with a septum-sealed cap (e.g., Sure/Seal™).[2] Transfer must be performed under an inert atmosphere to maintain reagent integrity and prevent exposure.

Caption: Workflow for the safe transfer of air-sensitive organotin reagents.

Step-by-Step Methodology:

-

Preparation: Before starting, ensure all necessary equipment (dry syringe, needles, reaction flask with septum, quenching solution, waste container) is inside the chemical fume hood. Don all required PPE as specified in Table 2.[2]

-

Inert Atmosphere: Securely clamp the organotin reagent bottle. Puncture the septum with a needle connected to a source of inert gas (e.g., Argon or Nitrogen) to create a positive pressure.

-

Syringe Purge: Take a clean, dry syringe with a needle attached. Draw inert gas from the headspace of a separate dry flask and expel it. Repeat this process at least three times to purge the syringe of air and moisture.

-

Withdrawal: Puncture the reagent bottle septum with the purged syringe needle. Submerge the needle tip below the liquid surface and slowly withdraw the desired volume.

-